2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
CAS No.: 1421473-76-8
Cat. No.: VC4677887
Molecular Formula: C18H18FN5O
Molecular Weight: 339.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421473-76-8 |
|---|---|
| Molecular Formula | C18H18FN5O |
| Molecular Weight | 339.374 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide |
| Standard InChI | InChI=1S/C18H18FN5O/c1-11-12(2)23-24(13(11)3)18-20-9-16(10-21-18)22-17(25)8-14-4-6-15(19)7-5-14/h4-7,9-10H,8H2,1-3H3,(H,22,25) |
| Standard InChI Key | DTSSWYQQAODZIT-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F)C |
Introduction
2-(4-Fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Its structure integrates a fluorophenyl group, a trimethylpyrazole moiety, and a pyrimidine ring. Such compounds often exhibit diverse biological activities depending on their functional groups and molecular architecture.
Structural Features
The compound consists of:
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Fluorophenyl group: Enhances lipophilicity and can contribute to biological activity through hydrophobic interactions or halogen bonding.
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Trimethylpyrazole unit: Known for its role in improving metabolic stability and binding affinity in bioactive molecules.
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Pyrimidinyl group: Commonly found in pharmaceuticals due to its ability to form hydrogen bonds with biological targets.
Potential Applications
Based on structural analogs and related studies:
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Pharmacological Potential:
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Molecular Docking Insights:
Synthesis Overview
While specific synthesis routes for this compound are not directly available in the provided references, general strategies for similar compounds involve:
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Step 1: Formation of the pyrazole core through condensation reactions using methylhydrazine derivatives.
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Step 2: Functionalization of the pyrimidine ring via nucleophilic substitution or coupling reactions.
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Step 3: Linking the fluorophenyl acetamide group using acylation or amidation reactions.
Analytical Characterization
To confirm the structure of such compounds, common analytical techniques include:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information about hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines three-dimensional molecular geometry.
Research Findings on Related Compounds
A comparison of related compounds provides insights into potential activities:
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